molecular formula C15H20N2OS B5739519 N-[(benzylamino)carbonothioyl]cyclohexanecarboxamide CAS No. 431069-88-4

N-[(benzylamino)carbonothioyl]cyclohexanecarboxamide

Cat. No.: B5739519
CAS No.: 431069-88-4
M. Wt: 276.4 g/mol
InChI Key: ZETOHPOYUARVAD-UHFFFAOYSA-N
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Description

N-[(benzylamino)carbonothioyl]cyclohexanecarboxamide, commonly known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8). TRPM8 is a cold and menthol receptor that is expressed in various tissues, including sensory neurons, prostate, and bladder. BCTC has been extensively studied for its potential therapeutic applications in various diseases, including pain, cancer, and urological disorders.

Mechanism of Action

BCTC exerts its pharmacological effects by blocking the activity of N-[(benzylamino)carbonothioyl]cyclohexanecarboxamide channels. This compound channels are activated by cold and menthol stimuli, leading to the influx of calcium ions into cells and the subsequent activation of downstream signaling pathways. BCTC binds to the pore region of this compound channels and prevents the influx of calcium ions, thereby inhibiting this compound-mediated responses.
Biochemical and Physiological Effects:
BCTC has been shown to have various biochemical and physiological effects, including the inhibition of this compound-mediated responses to cold and menthol stimuli, the inhibition of cancer cell migration and invasion, and the modulation of bladder function. BCTC has also been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

BCTC has several advantages for lab experiments, including its high potency and selectivity for N-[(benzylamino)carbonothioyl]cyclohexanecarboxamide channels, its well-established synthesis method, and its availability from commercial sources. However, BCTC also has some limitations, including its potential off-target effects on other ion channels and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of BCTC and N-[(benzylamino)carbonothioyl]cyclohexanecarboxamide channels. One potential direction is the development of more potent and selective this compound antagonists for therapeutic applications. Another direction is the investigation of the role of this compound channels in other diseases, such as inflammatory bowel disease and respiratory diseases. Additionally, the development of this compound channel modulators for the treatment of pain and other disorders is an area of active research.

Synthesis Methods

BCTC can be synthesized by reacting benzylamine with carbon disulfide to form benzyl dithiocarbamate, which is then reacted with cyclohexanecarboxylic acid to yield BCTC. The synthesis of BCTC is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

BCTC has been widely used in scientific research to study the physiological and pathological functions of N-[(benzylamino)carbonothioyl]cyclohexanecarboxamide. BCTC has been shown to block this compound-mediated responses to cold and menthol stimuli in sensory neurons, prostate, and bladder. BCTC has also been used to investigate the role of this compound in pain sensation, cancer cell proliferation, and bladder function. BCTC has been shown to inhibit this compound-mediated cancer cell migration and invasion, suggesting its potential as a therapeutic agent for cancer treatment.

Properties

IUPAC Name

N-(benzylcarbamothioyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c18-14(13-9-5-2-6-10-13)17-15(19)16-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETOHPOYUARVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401190383
Record name N-[[(Phenylmethyl)amino]thioxomethyl]cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431069-88-4
Record name N-[[(Phenylmethyl)amino]thioxomethyl]cyclohexanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431069-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[(Phenylmethyl)amino]thioxomethyl]cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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